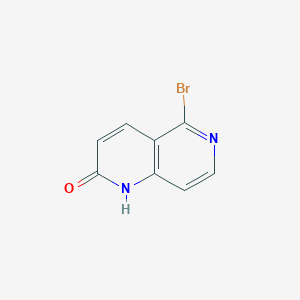

5-Bromo-1,6-naphthyridin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom at the 5-position and the keto group at the 2-position contribute to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,6-naphthyridin-2(1H)-one typically involves the bromination of 1,6-naphthyridin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under various conditions, enabling the synthesis of diverse derivatives.

Key Reactions and Conditions

*NMP = N-methylpyrrolidinone; **DMF = dimethylformamide

Mechanistic Insights :

- Reactions with hydrazine proceed via an S<sub>N</sub>AE (aryne) mechanism, forming hydrazino derivatives through intermediate dihydro species .

- Displacement with nitrogen-containing heterocycles (e.g., pyrazole, triazole) requires polar aprotic solvents and elevated temperatures .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, facilitating C–C and C–N bond formation.

Example Reactions

| Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|

| Arylboronic acids | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 5-Aryl-1,6-naphthyridin-2(1H)-one | Pharmaceutical intermediates |

| Alkynes | CuI, PPh<sub>3</sub> | 5-Alkynyl derivatives | Fluorescent probes |

Key Findings :

- Suzuki–Miyaura Coupling : Achieves aryl substitution with >70% efficiency under optimized conditions .

- Sonogashira Coupling : Requires stoichiometric copper iodide to suppress homocoupling side reactions .

Acid-Addition Salt Formation

The compound forms stable salts with strong acids, enhancing solubility for pharmacological studies.

Comparative Reactivity with Analogues

The bromine atom enhances reactivity compared to chloro or methyl derivatives.

| Compound | Reactivity (vs. Br) | Key Difference |

|---|---|---|

| 5-Chloro-1,6-naphthyridin-2(1H)-one | 60% slower | Lower leaving-group ability |

| 5-Methyl-1,6-naphthyridin-2(1H)-one | Non-reactive | Absence of leaving group |

Impact on Drug Design :

Biological Activity Correlations

Derivatives synthesized from 5-bromo-1,6-naphthyridin-2(1H)-one exhibit:

生物活性

5-Bromo-1,6-naphthyridin-2(1H)-one (5-Br-NNO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Br-NNO is characterized by a naphthyridine structure with a bromine atom at the 5-position and a carbonyl group at the 2-position. Its molecular formula is C9H6BrN2O, with a molecular weight of approximately 225.04 g/mol. The presence of nitrogen atoms in its structure enhances its potential for interactions with biological targets, making it an interesting candidate for drug development.

Antimicrobial Activity

Research indicates that 5-Br-NNO exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

5-Br-NNO has also been investigated for its anticancer potential. It has shown activity against several cancer cell lines, including breast cancer and leukemia cells. The compound appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation .

The primary mechanism of action for 5-Br-NNO involves the inhibition of phosphodiesterase III (PDE III) enzymes. By inhibiting PDE III, the compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes, including heart contractility and smooth muscle relaxation. This mechanism is particularly relevant in the context of cardiovascular diseases and cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of 5-Br-NNO can be significantly influenced by structural modifications. Research has shown that certain substitutions at specific positions on the naphthyridine ring can enhance its potency as a PDE III inhibitor. For example, modifications at the C(5) position consistently lead to improved inhibitory activity compared to other positions.

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Naphthyridine derivative | Bromine at position 5; carbonyl at position 2 | Antimicrobial, Anticancer |

| 6-Bromo-1,5-naphthyridin-2(1H)-one | Naphthyridine derivative | Bromine at position 6 | Antimicrobial |

| 3-Bromo-2-methyl-naphthyridine | Naphthyridine derivative | Methyl group at position 2 | Potential anticancer effects |

Case Studies

Several studies have highlighted the biological activity of 5-Br-NNO:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridines, including 5-Br-NNO, showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt cell wall synthesis.

- Cancer Cell Line Study : In vitro studies indicated that 5-Br-NNO induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests potential use as an anticancer agent in therapeutic formulations .

- PDE III Inhibition Study : Research focusing on PDE III inhibition revealed that while 5-Br-NNO exhibited moderate inhibitory activity, specific structural modifications could enhance this effect significantly. Compounds modified at the C(5) position demonstrated greater potency than established PDE III inhibitors like Milrinone.

属性

IUPAC Name |

5-bromo-1H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOWEWFBGYLXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is modification at the C(5) position of 1,6-naphthyridin-2(1H)-one derivatives considered important for enhancing their activity as cAMP PDE III inhibitors?

A1: The provided research paper highlights that while modifications at other positions often diminish inhibitory activity, substitutions at the C(5) position of 1,6-naphthyridin-2(1H)-one consistently led to improved cAMP PDE III inhibition []. This suggests that the C(5) position is a key site for modulating the interaction with the enzyme. The study synthesized various C(5) substituted analogs, some demonstrating even greater potency than the reference compound Milrinone []. Therefore, exploring diverse substituents at C(5) holds promise for developing more potent and selective cAMP PDE III inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。